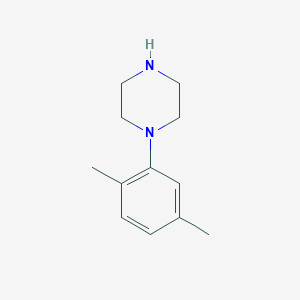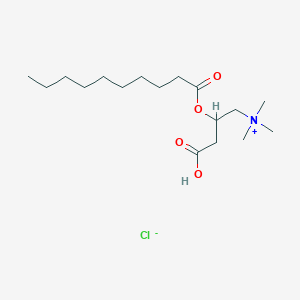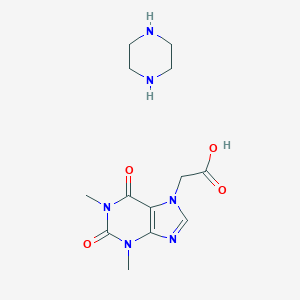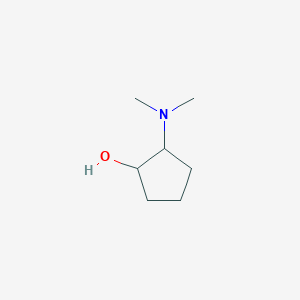
2-(Dimethylamino)cyclopentan-1-ol
Descripción general
Descripción
2-(Dimethylamino)cyclopentan-1-ol is a compound that features a cyclopentane ring with a dimethylamino substituent. This structure is a key feature in various chemical compounds that exhibit interesting properties and reactivities. The presence of the dimethylamino group can influence the behavior of the molecule in chemical reactions and can be a significant factor in the synthesis of polymers and other complex molecules.
Synthesis Analysis
The synthesis of compounds containing the 2-(dimethylamino)ethyl moiety has been explored in several studies. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes have been synthesized and characterized, indicating the potential for intramolecular coordination of the dimethylamino group to titanium, which could affect catalytic activities in polymerization processes . Similarly, group 13 element compounds with a polydentate ligand that includes the 2-(dimethylamino)ethyl group have been synthesized, demonstrating the versatility of this moiety in forming monomeric structures with intramolecular coordination .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(dimethylamino)ethyl group has been elucidated through various techniques, including X-ray crystallography. These studies have shown that the dimethylamino group can engage in intramolecular interactions, which can significantly influence the overall molecular geometry and dynamic behavior in solution . The structural data from these analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 2-(dimethylamino)ethyl group has been investigated in several contexts. For example, the photochemistry of oxygenated and deoxygenated solutions of a photosensitizer with a dimethylamino substituent has been studied, revealing insights into the production of singlet oxygen and the self-sensitized photooxidation of the compound . Additionally, the hemilabile nature of the 2-(dimethylamino)ethyl)cyclopentadienyl ligand in nickel complexes has been explored, leading to the synthesis of new cationic and neutral complexes with potential applications in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 2-(dimethylamino)ethyl group are influenced by the presence of this functional group. For instance, the synthesis of cobalt derivatives with a 2-(dimethylamino)ethyl)cyclopentadienyl ligand has been reported, and the basicity of the amino group has been shown to facilitate these syntheses, leading to water-soluble compounds with potential applications in catalysis and materials science . The fluorescent properties of unsymmetrical cross-conjugated systems based on 2-arylidene-5-((dimethylamino)methylene)cyclopentanone have also been examined, highlighting the impact of the dimethylamino group on the optical properties of these compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Fine Chemical Applications
Cyclopentanone derivatives, closely related to 2-(Dimethylamino)cyclopentan-1-ol, play a significant role in the chemical industry as fine chemical intermediates. They are predominantly used in the production of fragrances like methyl dihydrojasmonate and serve as solvents in the electronics industry. The review by Sinopec Shanghai (2011) highlights the practicality of N2O oxidation processes and esterification for the production of cyclopentanone in China, showcasing the compound's versatility and essential role in synthetic organic chemistry and industrial applications (Sinopec Shanghai, 2011).
Cyclodextrins in Mycotoxin Detection
Cyclodextrins, cyclic oligosaccharides structurally similar to 2-(Dimethylamino)cyclopentan-1-ol, have found applications in analytical chemistry, especially in mycotoxin detection. Maragos et al. (2008) discuss how cyclodextrins enhance the fluorescence emission of mycotoxins, facilitating their detection in food contaminants. Their incorporation into high-performance liquid chromatography and capillary electrophoresis methods exemplifies the adaptability of cyclopentanone derivatives in improving analytical methods for public health protection (Maragos et al., 2008).
Cyclodextrins in Industrial and Pharmaceutical Applications
Cyclodextrins and their derivatives, showcasing structural motifs related to 2-(Dimethylamino)cyclopentan-1-ol, are extensively utilized in various industrial and pharmaceutical formulations due to their ability to form inclusion complexes, modifying the physical and chemical properties of guest molecules. Valle (2004) provides a comprehensive review of cyclodextrins' use across industries, from pharmaceuticals to food and cosmetics, highlighting their non-toxic nature and broad applicability in enhancing product stability, solubility, and bioavailability (E. D. Valle, 2004).
Jasmonic Acid Derivatives in Medicinal Chemistry
Jasmonic acid derivatives, which share a cyclopentanone backbone similar to 2-(Dimethylamino)cyclopentan-1-ol, are gaining attention in medicinal chemistry for their roles as plant stress hormones and potential therapeutic agents. Ghasemi Pirbalouti et al. (2014) cover the synthesis, biological activities, and potential applications of jasmonic acid and its derivatives, indicating their prospects in drug and nutraceutical development, reinforcing the therapeutic potential of cyclopentanone derivatives in novel drug discovery (Ghasemi Pirbalouti et al., 2014).
Propiedades
IUPAC Name |
2-(dimethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMKVUFGNZHQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940224 | |
| Record name | 2-(Dimethylamino)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)cyclopentan-1-ol | |
CAS RN |
18760-79-7, 57070-96-9, 859318-97-1 | |
| Record name | Cyclopentanol, trans-2-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018760797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, cis-2-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



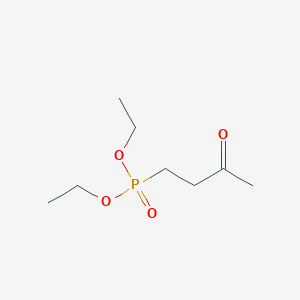
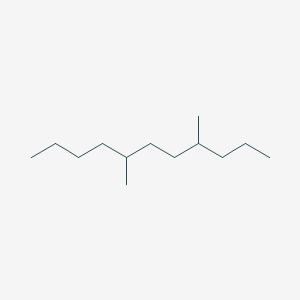
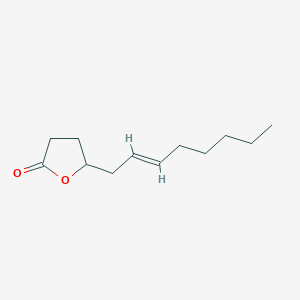
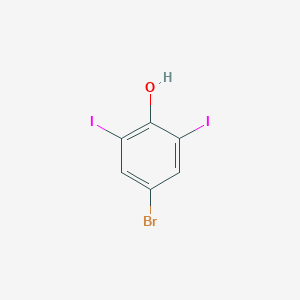
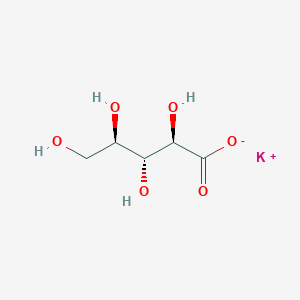
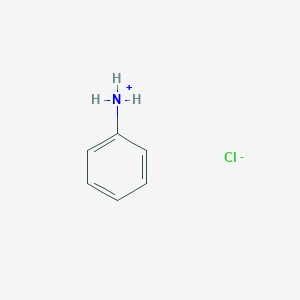
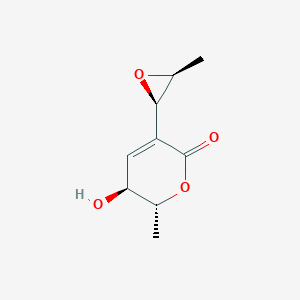
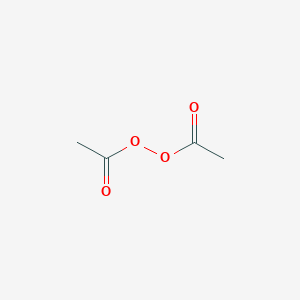
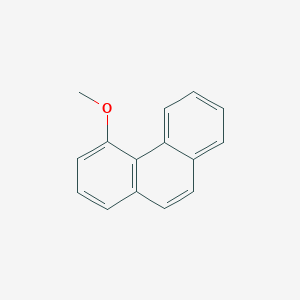
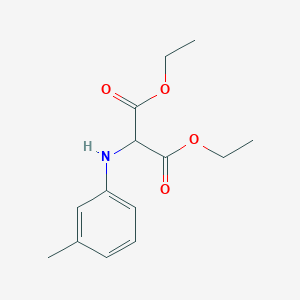
![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)
